

Dioctyl Azelate: A Sustainable and High-Performance Alternative to Traditional Plasticizers

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Compound of Interest

Compound Name: Dioctyl azelate

Cat. No.: B1606771

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A comprehensive guide for researchers, scientists, and drug development professionals evaluating **dioctyl azelate** (DOZ) as a replacement for conventional plasticizers in sensitive applications.

The increasing scrutiny of traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), due to their potential health and environmental risks has accelerated the search for safer, more sustainable alternatives. **Dioctyl azelate** (DOZ), a bio-based plasticizer, is emerging as a strong candidate, offering excellent performance characteristics, particularly in applications demanding high flexibility at low temperatures and low toxicity. This guide provides a detailed comparison of DOZ with traditional and other alternative plasticizers, supported by experimental data and methodologies, to aid in the evaluation and adoption of this promising material.

Executive Summary: Performance at a Glance

Dioctyl azelate demonstrates a compelling performance profile, often matching or exceeding that of traditional phthalates in key areas such as plasticizing efficiency and low-temperature flexibility. Its lower migration potential and favorable toxicological profile make it particularly suitable for use in medical devices, pharmaceutical packaging, and other applications with close human contact.

Comparative Performance Data

The following tables summarize the key performance indicators of **dioctyl azelate** in comparison with commonly used traditional and alternative plasticizers in polyvinyl chloride (PVC) formulations.

Table 1: Mechanical Properties of Plasticized PVC (50 phr)

Property	Dioctyl Azelate (DOZ)	DEHP	DINP	DOTP
Tensile Strength (MPa)	15 - 20	18 - 24	17 - 23	19 - 25
Elongation at Break (%)	350 - 450	300 - 400	320 - 420	330 - 430
100% Modulus (MPa)	8 - 12	10 - 14	9 - 13	10 - 15
Hardness (Shore A)	75 - 85	80 - 90	78 - 88	80 - 90

Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr)

Property	Dioctyl Azelate (DOZ)	DEHP	DINP	DOTP
Glass Transition Temp. (°C)	-40 to -50	-20 to -30	-25 to -35	-25 to -35
Onset Decomposition Temp. (°C)	~280	~290	~300	~310
Migration Loss (% , 24h @ 70°C)	< 1.0	2.0 - 4.0	1.5 - 3.5	< 1.5

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies to ensure comparability and reproducibility.

Mechanical Properties Testing

Methodology: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

- **Specimen Preparation:** PVC sheets (1 mm thickness) containing 50 parts per hundred resin (phr) of the respective plasticizer are prepared by roll milling and compression molding. Rectangular test specimens are cut from the sheets.
- **Test Procedure:** The specimens are conditioned at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours. The tensile properties are measured using a universal testing machine at a specified rate of grip separation until the specimen fails.
- **Data Acquisition:** Load and elongation are recorded throughout the test to determine tensile strength, elongation at break, and 100% modulus.

Thermal Stability Analysis

Methodology: Thermogravimetric Analysis (TGA) based on ASTM E1131.

- **Specimen Preparation:** A small, precisely weighed sample (5-10 mg) of the plasticized PVC is placed in a TGA crucible.
- **Test Procedure:** The sample is heated in a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to 600 °C.
- **Data Acquisition:** The weight of the sample is continuously monitored as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve.

Migration Resistance Testing

Methodology: ISO 176 - Determination of loss of plasticizers — Activated carbon method.

- **Specimen Preparation:** Circular specimens (50 mm diameter, 1 mm thickness) of the plasticized PVC are prepared.
- **Test Procedure:** The conditioned and weighed specimens are placed in direct contact with activated carbon in a sealed container and heated in an oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours).
- **Data Acquisition:** After the test period, the specimens are removed, cleaned, reconditioned, and reweighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated.

Biocompatibility and Cytotoxicity Testing

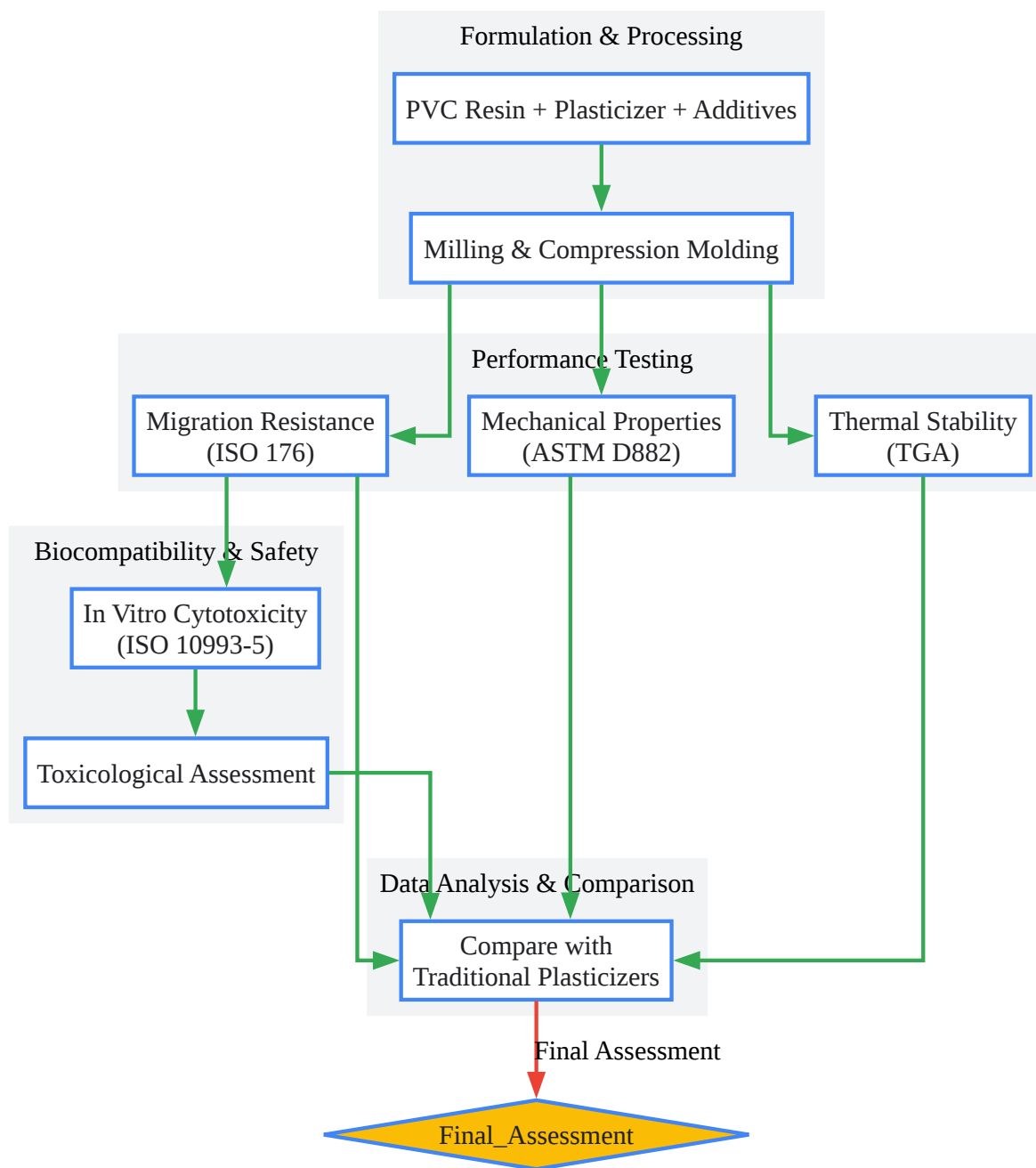
Methodology: ISO 10993-5 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

- **Extraction:** The test material is extracted in a cell culture medium (e.g., MEM) at 37 °C for 24 hours.
- **Cell Culture:** L929 mouse fibroblast cells are cultured to an appropriate confluency.
- **Exposure:** The cell monolayers are exposed to the extract of the test material.
- **Evaluation:** After a specified incubation period, the cells are examined microscopically for any cytotoxic effects (e.g., cell lysis, changes in morphology). Cell viability can be quantitatively assessed using assays such as the MTT assay. A material is considered non-cytotoxic if cell viability is greater than 70%.

Mandatory Visualizations

Experimental Workflow for Plasticizer Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of a new plasticizer.

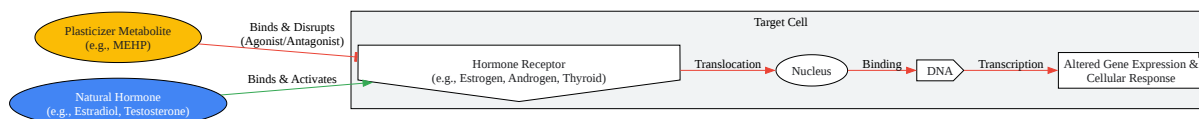


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Caption: A typical workflow for evaluating a novel plasticizer.

Signaling Pathways Affected by Endocrine-Disrupting Plasticizers

Certain traditional plasticizers, particularly some phthalates, are known endocrine-disrupting chemicals (EDCs). Their leachates can interfere with hormonal signaling pathways. While **dioctyl azelate** is not classified as an endocrine disruptor, understanding these pathways is crucial for appreciating the benefits of switching to safer alternatives. The diagram below illustrates a simplified overview of how some plasticizer metabolites can interfere with the endocrine system.



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Caption: Simplified signaling pathway of endocrine disruption by plasticizers.

Conclusion

The data and methodologies presented in this guide demonstrate that **dioctyl azelate** is a viable and, in many respects, superior alternative to traditional phthalate plasticizers. Its excellent low-temperature performance, coupled with low migration and a favorable safety profile, makes it an ideal candidate for demanding applications in the medical and pharmaceutical industries. Researchers and product developers are encouraged to consider **dioctyl azelate** as a key component in the development of next-generation products that are both high-performing and sustainable.

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